Methyl 2-oxo-3-phenylpropanoate

Description

BenchChem offers high-quality Methyl 2-oxo-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-oxo-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

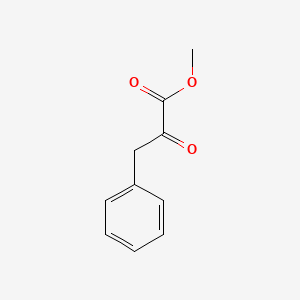

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOSFPBSWNREAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340190 | |

| Record name | Methyl 2-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6362-58-9 | |

| Record name | Methyl 2-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Keto-Enol Tautomerism of Methyl Phenylpyruvate: A Mechanistic & Practical Guide

Topic: Keto-Enol Tautomerism of Methyl Phenylpyruvate in Solution Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl phenylpyruvate (MPP) represents a distinct class of

Mechanistic Principles

The Equilibrium Architecture

The tautomerization of MPP involves the migration of a proton from the

-

Keto Form: Characterized by a reactive methylene bridge (

) between the phenyl ring and the -

Enol Form (Z-Isomer): The dominant enolic structure is the (Z)-isomer .[1] This configuration is locked by a robust intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.

Stabilizing Factors

The anomalous stability of the MPP enol form is driven by a "cooperative stabilization" effect:

-

Extended Conjugation: The newly formed C=C double bond is conjugated with the phenyl ring, creating a continuous

-system (Phenyl- -

Intramolecular Hydrogen Bonding: The (Z)-geometry permits a 6-membered chelate ring (H-bond donor: enol -OH; acceptor: ester C=O).[1] This interaction provides significant enthalpic stabilization (

).[1]

Figure 1: Mechanistic pathway of MPP tautomerization highlighting the transition from the electrophilic keto form to the stabilized nucleophilic enol form.[1][2][3]

Solvent Effects & Thermodynamics[1][4]

The equilibrium constant

Solvent-Dependent Trends

-

Aprotic Non-Polar Solvents (e.g.,

, -

Aprotic Polar Solvents (e.g., DMSO-

, -

Protic Solvents (e.g., Water, Methanol): Water stabilizes the keto form through intermolecular H-bonding with the free carbonyls.[1] However, in Methanol (MeOH), MPP has been observed to exist largely as the enol, suggesting the hydrophobic phenyl-enol core remains stable even in lower alcohols.

| Solvent | Dominant Species | Mechanism of Stabilization |

| Chloroform ( | Enol (>95%) | Intramolecular H-bond + Low dielectric constant favors chelate.[1] |

| Acetonitrile ( | Mixture | Competitive dipolar interactions; Enol still significant.[1] |

| DMSO- | Enol (High) | Enol stabilized despite high polarity; distinct from simple ketones.[1] |

| Water ( | Keto | Intermolecular H-bonding with solvent disrupts internal chelate.[1] |

Analytical Characterization Protocol

NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the most reliable method to quantify

Key

| Moiety | Keto Shift ( | Enol Shift ( | Multiplicity |

| Vinyl -OH | N/A | 12.0 - 12.2 | Singlet (Broad, exchangeable) |

| Vinyl =CH- | N/A | ~6.5 - 7.0 | Singlet |

| 4.1 - 4.3 | N/A | Singlet | |

| Ester -OCH | ~3.7 | ~3.8 | Singlet (Distinct shift) |

Protocol: Determination of [1]

-

Sample Prep: Dissolve ~10 mg of Methyl Phenylpyruvate in 0.6 mL of dry

. -

Acquisition: Acquire a standard

spectrum (16 scans minimum).[1] Ensure relaxation delay ( -

Integration:

-

Calculation:

(Note: Divide keto integral by 2 because it represents two protons).[1]

Biological & Synthetic Implications[1]

Biosynthesis & MIF Activity

In biological systems, phenylpyruvate tautomerization is not passive. It is catalyzed by Macrophage Migration Inhibitory Factor (MIF) , which possesses phenylpyruvate tautomerase activity.[1][5][6]

-

Mechanism: MIF uses a conserved Proline-1 residue as a catalytic base to protonate the enol form.

-

Significance: This activity links amino acid catabolism (phenylalanine/tyrosine pathways) to immune regulation.[1] The enol form of phenylpyruvates is often the substrate for oxidation or further derivatization.

Synthetic Utility

The high enol content of MPP in organic solvents makes it a potent nucleophile without the need for strong bases (LDA/NaH).[1]

-

Reaction with Electrophiles: The enol carbon attacks electrophiles (e.g., aldehydes in aldol-like reactions) to form functionalized heterocycles.[1]

-

Drug Synthesis: MPP is a precursor for N-methylphenylalanine and modified amino acids used in peptide therapeutics (e.g., cyclosporine analogs).[1]

Figure 2: Synthetic workflow utilizing the nucleophilic enol character of MPP.[1]

References

-

Rosengren, E., et al. (1997).[1][5] "The macrophage migration inhibitory factor MIF is a phenylpyruvate tautomerase."[5] FEBS Letters.

-

Hanai, K., et al. (1998).[1] "Molecular structure of methyl phenylpyruvates studied by 1H NMR and IR spectroscopies and quantum mechanical calculations." Journal of Molecular Structure.

-

Larsen, T. M., et al. (2021).[1] "Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate." Frontiers in Bioengineering and Biotechnology.

-

Cusumano, A. Q., et al. (2017).[1] "Direct Access to Highly Functionalized Heterocycles through the Condensation of Cyclic Imines and α-Oxoesters." The Journal of Organic Chemistry.

-

Master Organic Chemistry. (2022). "Keto-Enol Tautomerism: Key Points."

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. The macrophage migration inhibitory factor MIF is a phenylpyruvate tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

Methyl 2-oxo-3-phenylpropanoate CAS 14174-08-4 data sheet

An In-depth Technical Guide to Methyl 2-oxo-3-phenylpropanoate

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Keto-Ester Building Block

Methyl 2-oxo-3-phenylpropanoate, also widely known as methyl phenylpyruvate, is an α-keto ester of significant interest in synthetic organic chemistry and drug discovery. Its structure features a reactive α-keto group adjacent to a methyl ester, with a benzyl substituent at the 3-position. This arrangement of functional groups imparts a dual reactivity profile, making it a valuable and versatile precursor for a range of more complex molecular architectures.

It is important for researchers to note a point of potential confusion regarding its identifiers. While the user prompt specified CAS 14174-08-4, the most consistently and authoritatively referenced identifier for the structure named Methyl 2-oxo-3-phenylpropanoate is CAS 6362-58-9 [1]. This guide will focus exclusively on the compound associated with this CAS number. Its isomeric counterpart, methyl 3-oxo-3-phenylpropanoate (CAS 614-27-7), possesses a different reactivity profile and is not the subject of this document.

This guide provides a comprehensive overview of the core technical data, synthesis, reactivity, and applications of Methyl 2-oxo-3-phenylpropanoate, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Structural Data

The fundamental properties of a compound are critical for its application in research and development, dictating choices in reaction solvents, purification methods, and storage conditions.

Chemical Structure

The structure of Methyl 2-oxo-3-phenylpropanoate is foundational to its chemical behavior. The molecule contains an aromatic phenyl ring, a methylene bridge, and an α-keto-ester functional group.

Core Properties Summary

The key identifiers and computed physicochemical properties are summarized below for quick reference. These values are critical for analytical work, such as mass spectrometry, and for predicting the compound's behavior in different solvent systems.

| Property | Value | Source |

| CAS Number | 6362-58-9 | PubChem[1] |

| Molecular Formula | C₁₀H₁₀O₃ | PubChem[1] |

| Molecular Weight | 178.18 g/mol | PubChem[1] |

| IUPAC Name | methyl 2-oxo-3-phenylpropanoate | PubChem[1] |

| Synonyms | Methyl Phenylpyruvate | PubChem[1] |

| Exact Mass | 178.062994177 Da | PubChem[1] |

| Topological Polar Surface Area | 43.4 Ų | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Spectroscopic Data & Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectral data for Methyl 2-oxo-3-phenylpropanoate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering clues to its structure.

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Molecular Ion [M]⁺: The expected molecular ion peak would be at m/z = 178, corresponding to the exact mass.

-

Key Fragmentation Pattern: The fragmentation pattern is highly diagnostic. The most abundant fragment observed in the NIST Mass Spectrometry database is the tropylium ion (m/z = 91) , formed by the cleavage of the C-C bond between the methylene group and the keto-carbonyl, followed by rearrangement of the resulting benzyl cation. This is a classic fragmentation pattern for compounds containing a benzyl moiety. Other significant peaks include m/z = 118 and m/z = 65[1]. The peak at m/z=118 likely corresponds to the loss of the methoxycarbonyl group (-COOCH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of Methyl 2-oxo-3-phenylpropanoate would be dominated by strong absorptions from its two carbonyl groups and aromatic ring.

-

C=O Stretch (Ester): A strong, sharp absorption is expected in the range of 1735-1750 cm⁻¹ . This is characteristic of a saturated aliphatic ester.

-

C=O Stretch (Ketone): Another strong, sharp absorption is expected around 1715-1730 cm⁻¹ . The conjugation with the adjacent ester carbonyl slightly lowers this frequency.

-

C-O Stretch (Ester): A strong absorption corresponding to the C-O single bond stretch of the ester is expected in the 1150-1250 cm⁻¹ region[2].

-

C-H Stretch (Aromatic): Weak to medium absorptions are expected just above 3000 cm⁻¹ (~3030-3100 cm⁻¹ ).

-

C-H Stretch (Aliphatic): Medium absorptions from the methylene and methyl groups are expected just below 3000 cm⁻¹ (~2850-2960 cm⁻¹ ).

-

C=C Stretch (Aromatic): Overtone and combination bands, typically weak, appear in the 1600-2000 cm⁻¹ region, and fundamental vibrations appear around 1450-1600 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. While publicly accessible experimental spectra for this specific compound are limited, a predicted spectrum based on established chemical shift principles provides a reliable guide for structural verification.[2][3][4][5][6]

-

δ ~ 7.20-7.40 ppm (Multiplet, 5H): This signal corresponds to the five protons of the monosubstituted phenyl ring (C₆H₅-).

-

δ ~ 4.10 ppm (Singlet, 2H): This singlet represents the two protons of the methylene group (-CH₂-). This group is deshielded as it is adjacent to both the aromatic ring and the α-keto group.

-

δ ~ 3.80 ppm (Singlet, 3H): This singlet corresponds to the three protons of the methyl ester group (-OCH₃). These protons are deshielded by the adjacent oxygen atom.

-

δ ~ 195 ppm: The ketone carbonyl carbon (C=O). Carbonyl carbons are highly deshielded and appear far downfield.

-

δ ~ 165 ppm: The ester carbonyl carbon (-COO-). This is also significantly deshielded but typically appears upfield from a ketone carbonyl.[7]

-

δ ~ 133 ppm: The quaternary carbon of the phenyl ring attached to the side chain (ipso-carbon).

-

δ ~ 128-130 ppm: The ortho-, meta-, and para- carbons of the phenyl ring.

-

δ ~ 53 ppm: The methyl carbon of the ester group (-OCH₃).[7]

-

δ ~ 45 ppm: The methylene carbon (-CH₂-). This carbon is influenced by both the phenyl ring and the carbonyl group.

Synthesis and Mechanistic Considerations

The most direct and common method for preparing Methyl 2-oxo-3-phenylpropanoate is the acid-catalyzed esterification of its corresponding carboxylic acid, phenylpyruvic acid. This method is efficient, relies on readily available starting materials, and follows a well-understood reaction mechanism.

Sources

- 1. Methyl 2-oxo-3-phenylpropanoate | C10H10O3 | CID 562359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. The standard 13C NMR spectrum of phenyl propanoate is shown here.... | Study Prep in Pearson+ [pearson.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. vaia.com [vaia.com]

UV-Vis spectral characteristics of alpha-keto esters

UV-Vis Spectral Characteristics of -Keto Esters: An In-Depth Technical Guide

Executive Summary & Chemical Context

Alpha-keto esters (e.g., ethyl pyruvate, methyl benzoylformate) represent a unique class of 1,2-dicarbonyl compounds where a ketone is adjacent to an ester functionality. Unlike simple ketones or isolated esters, the conjugation between the two carbonyl groups creates a distinct electronic environment. This guide provides a rigorous analysis of their ultraviolet-visible (UV-Vis) absorption profiles, focusing on the mechanistic origins of their transitions, solvatochromic behaviors, and practical protocols for spectral analysis.

For drug development and organic synthesis, these spectral features are critical for:

-

Purity Assessment: Detecting

-dicarbonyl impurities in pharmaceutical intermediates. -

Photochemical Initiation: Understanding the excitation wavelengths for Norrish Type I/II reactions used in radical polymerizations.

-

Reaction Monitoring: Tracking the formation or consumption of the

-keto moiety.

Theoretical Framework: Electronic Transitions

The UV-Vis spectrum of an

The Molecular Orbital Landscape

The 1,2-dicarbonyl system possesses interactions between the adjacent

-

Transition (Forbidden, Weak):

-

Region: 310–350 nm (Near-UV/Visible).

-

Origin: Excitation of a non-bonding (

) electron from the oxygen lone pair to the lowest unoccupied molecular orbital ( -

Characteristics: Low molar absorptivity (

). This transition is symmetry-forbidden but becomes observable due to vibronic coupling. -

Visual Appearance: Responsible for the pale yellow color of pure

-keto esters.

-

-

Transition (Allowed, Strong):

-

Region: < 220 nm (Far-UV).[3]

-

Origin: Excitation from the bonding

orbital to the antibonding -

Characteristics: High molar absorptivity (

).

-

The "Ester Effect" (Blue Shift vs. Diketones)

A critical distinction exists between

- -Diketones (e.g., Biacetyl): Absorb ~450 nm (Deep Yellow).

- -Keto Esters (e.g., Ethyl Pyruvate): Absorb ~330 nm (Pale Yellow/Colorless).

Mechanism: The ester oxygen donates electron density via resonance into the carbonyl carbon. This resonance interaction raises the energy of the

Visualization of Electronic Logic

Figure 1: Energy level diagram illustrating the origin of the characteristic

Quantitative Spectral Data

The following data summarizes the spectral characteristics of Ethyl Pyruvate , the prototypical

Table 1: UV-Vis Characteristics of Ethyl Pyruvate

| Transition | Solvent | Molar Absorptivity ( | Visual Note | |

| Hexane (Non-polar) | ~335 | ~20 | Pale Yellow | |

| Ethanol (Polar) | ~326 | ~25 | Colorless/Pale | |

| Water (Polar/H-bond) | ~316 | ~18 | Colorless | |

| Ethanol | ~210 | > 10,000 | Transparent |

Solvatochromism (Solvent Effects)

negative solvatochromism-

Mechanism: Polar solvents (like water or ethanol) form hydrogen bonds with the lone pair electrons of the carbonyl oxygen in the ground state (

orbital). -

Result: This solvation stabilizes the ground state (

), lowering its energy more than the excited state ( -

Outcome: The energy gap

increases, causing the absorption maximum (

Experimental Protocol: High-Fidelity Acquisition

To obtain reproducible spectra for

Protocol Workflow

Step 1: Solvent Selection

-

Requirement: Solvent cutoff must be < 205 nm to observe the

band, though this band is often too intense for standard concentrations. -

Recommended: Spectroscopic grade Acetonitrile (cutoff 190 nm) or Ethanol (cutoff 205 nm). Avoid Acetone (absorbs in the same region).

Step 2: Concentration Optimization (The Dual-Scan Method)

Because

-

Scan A (for

): High concentration (~10 mM). -

Scan B (for

): Low concentration (~0.05 mM).

Step 3: Baseline Correction

-

Caution: If using aqueous buffers, measure immediately. The keto form equilibrates with the hydrate (gem-diol), which does not absorb at 330 nm.

Experimental Logic Diagram

Figure 2: Decision tree for optimizing experimental conditions based on the target electronic transition.

Applications in Drug Development & Synthesis

Reaction Monitoring

The

-

Scenario: Oxidation of an

-hydroxy ester to an -

Observation: Appearance and growth of the band at 330 nm. The starting material (hydroxy ester) is transparent in this region.

-

Advantage: Allows non-destructive monitoring without interference from isolated carbonyls (which absorb < 290 nm).

Photochemical Stability

-

Implication: Samples must be stored in amber vials.

-

Usage: This property is exploited to use them as photoinitiators in dental resins and hydrogels.

References

-

NIST Chemistry WebBook. Ethyl Pyruvate Spectral Data. National Institute of Standards and Technology. [Link]

-

PubChem. Ethyl Pyruvate Compound Summary. National Library of Medicine. [Link]

-

University of Toronto. Interpreting UV-Vis Spectra: Conjugation and Solvent Effects. [Link]

-

Michigan State University. UV-Vis Spectroscopy: Solvent Effects and Transitions. [Link]

Physicochemical Profiling of Methyl Phenylpyruvate: A Technical Guide

Executive Summary & Chemical Identity

Methyl Phenylpyruvate (MPP) is the methyl ester derivative of phenylpyruvic acid. It serves as a critical intermediate in the biosynthesis of L-phenylalanine and is utilized in the synthesis of protease inhibitors and photo-protective agents.

For researchers in drug development, MPP presents a unique challenge: it is not a static molecule. It exists in a dynamic keto-enol equilibrium that is highly solvent-dependent. This guide moves beyond basic property listing to explain the structural dynamics that affect formulation, analysis, and biological stability.

Core Chemical Parameters

| Parameter | Value / Description | Notes |

| IUPAC Name | Methyl 2-oxo-3-phenylpropanoate | |

| CAS Number | 15971-29-6 | |

| Molecular Formula | ||

| Molecular Weight | 178.19 g/mol | Calculated based on standard atomic weights ( |

| Physical State | Solid (crystalline) or Oil | Melting point |

| Solubility | DMSO, Methanol, Chloroform | Hydrophobic; limited stability in aqueous buffers. |

The pKa Complexity: Acidity & Tautomerism

A common misconception in pre-formulation profiling is assigning a single pKa value to methyl phenylpyruvate. As an ester, MPP lacks a dissociable proton on the oxygen (unlike its parent, phenylpyruvic acid). However, it exhibits C-H acidity at the

The "Effective" pKa Values

Researchers must consider two distinct acidity contexts:

-

Hydrolysis Product (Physiological Relevance): In aqueous physiological media (pH 7.4), MPP is susceptible to esterase activity or spontaneous hydrolysis, yielding Phenylpyruvic Acid .

-

pKa of Phenylpyruvic Acid:

(Carboxylic acid proton). -

Implication: Upon hydrolysis, the metabolite will be fully ionized (anionic) in blood plasma.

-

-

-Proton Acidity (Chemical Reactivity):

The protons at the C3 position (benzylic and

-

Estimated pKa (

-C-H): -

Implication: While not acidic in water, strong bases (e.g., NaH, alkoxides) can deprotonate this position to form an enolate, facilitating alkylation reactions in synthesis.

-

Keto-Enol Tautomerism

The defining characteristic of MPP is its rapid tautomerization. The ratio of Keto:Enol is dictated by solvent polarity.[3]

-

In Water: The Keto form dominates (stabilized by H-bonding).

-

In Organic Solvents (DMSO/Chloroform): The Enol form dominates (stabilized by intramolecular H-bonding and conjugation with the phenyl ring).

Diagram 1: Tautomeric Equilibrium & Hydrolysis Pathway

The following diagram illustrates the structural transformation and the hydrolysis risk.

Caption: Structural dynamics of Methyl Phenylpyruvate showing the keto-enol equilibrium and degradation pathway.

Experimental Protocols for Profiling

To accurately characterize MPP, standard acid-base titration is insufficient due to the lack of a labile proton on the ester. The following protocols are recommended for validation.

Determination of Tautomeric Ratio ( ) via -NMR

This method is superior to UV-Vis because it directly quantifies the distinct proton environments of the keto and enol forms without perturbing the equilibrium.

Reagents:

-

Deuterated Solvents:

(promotes enol), -

Internal Standard: TMS (Tetramethylsilane).

Protocol:

-

Preparation: Dissolve

of Methyl Phenylpyruvate in -

Equilibration: Allow the tube to stand at

for 30 minutes to ensure equilibrium is reached. -

Acquisition: Acquire a standard

-NMR spectrum (minimum 16 scans). -

Analysis:

-

Keto Signal: Look for the methylene (

) singlet around -

Enol Signal: Look for the vinyl proton (

) singlet around

-

-

Calculation:

(Where

Stability Assessment via HPLC

Due to tautomerism, MPP often presents as two peaks on reverse-phase HPLC, which can be mistaken for impurity.

Protocol:

-

Column: C18 Reverse Phase (

). -

Mobile Phase: Isocratic Acetonitrile:Water (

TFA) 50:50. -

Flow Rate:

. -

Detection: UV at

and -

Observation:

-

Inject sample immediately after dissolving in mobile phase.

-

Observe if peak splitting occurs.

-

Validation: Run the sample at varying temperatures (

vs

-

Diagram 2: Analytical Workflow Logic

Caption: Decision tree for analytical characterization of Methyl Phenylpyruvate.

References

-

PubChem. (2025).[4][5] Methyl phenylpyruvate | C10H10O3. National Library of Medicine. [Link]

-

Larsen, T. et al. (2001). Tautomerism of Phenylpyruvic Acid and its Esters. Journal of Chemical Society, Perkin Transactions 2. [Link]

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. [Link]

Sources

- 1. Phenylpyruvic acid - High purity | EN [georganics.sk]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. scite.ai [scite.ai]

- 4. L-Alpha-methylphenylalanine | C10H13NO2 | CID 2724754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl p-aminophenylpyruvate | C10H11NO3 | CID 11217770 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Centrality of Phenylpyruvic Acid in Aromatic Compound Biosynthesis: A Guide to Pathways, Regulation, and Experimental Elucidation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpyruvic acid (PPA), and by extension its esterified form, methyl 2-oxo-3-phenylpropanoate, occupies a critical nexus in cellular metabolism. As a key intermediate in the biosynthesis of L-phenylalanine, it serves as the gateway to a vast array of secondary metabolites essential for life and invaluable to medicine and industry. This technical guide provides an in-depth exploration of the biosynthetic pathways leading to and from phenylpyruvic acid, focusing on the underlying enzymatic logic, complex regulatory networks, and the modern experimental techniques used to investigate and engineer these systems. We will dissect the shikimate pathway, explore the divergent routes to phenylalanine, and detail the methodologies—from isotopic labeling to whole-cell biotransformation—that empower researchers to harness this metabolic hub for novel applications.

Introduction: Phenylpyruvic Acid, The Aromatic Crossroads

In the intricate web of metabolic pathways, certain molecules act as critical distribution hubs, channeling the flow of carbon into diverse downstream products. Phenylpyruvic acid (PPA), a multifunctional α-keto acid, is one such hub.[1] Derived from the central shikimate pathway, PPA is the immediate precursor to the essential amino acid L-phenylalanine.[2] Beyond its role in protein synthesis, the phenylalanine derived from PPA is the foundational building block for thousands of phenylpropanoid compounds in plants, including flavonoids, lignins, and alkaloids, which are vital for growth, defense, and signaling.[3][4][5] In microorganisms, these pathways are leveraged for both anabolic and catabolic processes.[4]

The study of PPA's biosynthetic origins and metabolic fate is therefore fundamental to fields ranging from metabolic engineering and synthetic biology to drug discovery and agricultural science. Understanding the enzymes that produce and consume PPA, and the sophisticated regulatory mechanisms that govern their activity, allows scientists to manipulate these pathways for the high-titer production of valuable compounds, from pharmaceuticals to biofuels.[6][7] This guide offers a comprehensive overview of these pathways and provides the technical framework for their investigation.

Section 1: The Shikimate Pathway - The Carbon Superhighway to Aromaticity

The journey to phenylpyruvic acid begins with primary metabolism. The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway into chorismate, the last common precursor for all three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[8][9] This pathway is essential in bacteria, fungi, algae, and plants, but is notably absent in animals, making the aromatic amino acids essential components of the human diet.[5][8][10]

The pathway initiates with the condensation of PEP and E4P, a reaction catalyzed by 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS).[2] This first step is a major point of metabolic regulation.[11] The subsequent six enzymatic reactions transform the initial linear sugar phosphates into the cyclic molecule chorismate, the branch-point for the specific aromatic amino acid pathways.[8][12]

Figure 2: Alternative Biosynthetic Routes to L-Phenylalanine.

Section 3: Phenylpyruvic Acid as a Biosynthetic Hub

While its role as a phenylalanine precursor is paramount, phenylpyruvic acid also serves as a substrate for other biosynthetic enzymes, leading to a range of important molecules.

-

Phenyllactic Acid (PLA): PPA can be reduced by phenylpyruvic acid reductases to form phenyllactic acid, a compound with antimicrobial properties and applications in the food and pharmaceutical industries. [1][13]This conversion is particularly relevant in the biosynthesis of tropane alkaloids in medicinal plants like Atropa belladonna. [13][14]* Mandelic Acid (MA): In engineered metabolic pathways, PPA is a key precursor for the synthesis of mandelic acid, an important chiral building block for pharmaceuticals. [15]By introducing enzymes like hydroxymandelate synthase (HmaS) into L-phenylalanine overproducing strains of E. coli, researchers can channel the flux from PPA towards S- or R-mandelic acid. [15][16]* Non-Ribosomal Peptides: L-phenylalanine, derived from PPA, is a common building block incorporated into complex natural products by Non-Ribosomal Peptide Synthetases (NRPS). [17]These large, modular enzymes are responsible for producing many antibiotics and other bioactive peptides. [18][19]Engineering the adenylation domains of NRPS modules that recognize phenylalanine can allow for the incorporation of non-natural amino acids, opening avenues for novel drug development. [20]

Section 4: Regulation of Metabolic Flux

The biosynthesis of aromatic amino acids is energetically expensive, and thus, the pathways are tightly regulated to meet cellular demand without wasting resources. This control is exerted primarily through allosteric feedback inhibition and transcriptional regulation.

-

DAHP Synthase (DHS) Regulation: As the gatekeeper of the shikimate pathway, DHS is a primary control point. In many microbes, the different DHS isoenzymes are feedback-inhibited by one of the three final products (phenylalanine, tyrosine, or tryptophan). [8][21]Plant DHS regulation is more complex, with some isoforms being inhibited by tyrosine and tryptophan, while others are regulated by downstream secondary metabolites like caffeate. [11][22]* Chorismate Mutase (CM) Regulation: This branch-point enzyme is often inhibited by phenylalanine and tyrosine, the products of its branch of the pathway, and activated by tryptophan, the product of the competing branch. [23][21]This ensures a balanced synthesis of the different aromatic amino acids.

-

Arogenate Dehydratase (ADT) Regulation: The activity of ADT, the final enzyme in the plant pathway to phenylalanine, is typically feedback-inhibited by L-phenylalanine. [23]Interestingly, evolutionary analysis shows that vascular plants developed ADT isoforms with relaxed feedback inhibition, a crucial adaptation that likely enabled the massive production of phenylalanine-derived lignin required for structural support. [23]

Figure 3: Key Allosteric Feedback Loops in Aromatic Amino Acid Biosynthesis.

Section 5: Methodologies for Pathway Elucidation and Engineering

Investigating the biosynthetic roles of phenylpyruvic acid and its precursors requires a multi-faceted experimental approach. Here, we detail several core, field-proven protocols.

Isotopic Labeling for Metabolic Flux Analysis

Tracer analysis using stable isotopes is a powerful technique to map metabolic pathways and quantify the flow of carbon (flux) through them. [24]By feeding cells a labeled precursor (e.g., ¹³C-glucose or a specific labeled amino acid) and analyzing the incorporation of the label into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR), one can elucidate pathway connections and bottlenecks. [25][26][27] Protocol: Stable Isotope Labeling of E. coli for Phenylalanine Pathway Analysis

-

Strain Preparation: Culture the E. coli strain of interest (e.g., a phenylalanine overproducer) overnight in a standard medium (e.g., LB broth).

-

Inoculation: Inoculate a defined minimal medium (e.g., M9 salts) containing a known concentration of the unlabeled carbon source (e.g., 4 g/L glucose) with the overnight culture to an initial OD₆₀₀ of ~0.1.

-

Growth Phase: Grow the cells at 37°C with shaking until they reach the mid-exponential growth phase (OD₆₀₀ ≈ 0.6-0.8). This ensures the metabolic machinery is fully active.

-

Isotope Switch: Harvest the cells by centrifugation (e.g., 5000 x g, 5 min, 4°C). Wash the cell pellet twice with a carbon-free minimal medium to remove any residual unlabeled substrate.

-

Labeling: Resuspend the cells in a fresh, pre-warmed minimal medium where the primary carbon source is replaced with its stable isotope-labeled counterpart (e.g., U-¹³C₆-glucose).

-

Time-Course Sampling: Incubate the culture under the same growth conditions. At defined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the cell culture.

-

Metabolism Quenching: Immediately quench metabolic activity in the samples by mixing with a cold solvent, such as 60% methanol at -40°C, to prevent further enzymatic reactions.

-

Metabolite Extraction: Pellet the quenched cells and extract intracellular metabolites using a suitable solvent system (e.g., a chloroform/methanol/water extraction).

-

Analysis: Analyze the extracted metabolites using LC-MS/MS or GC-MS. Determine the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) for key intermediates like phenylpyruvic acid and phenylalanine.

-

Data Interpretation: Use the labeling patterns over time to calculate the metabolic flux through the pathway. The rate at which ¹³C is incorporated into PPA and phenylalanine reflects the pathway's activity.

In Vitro Enzyme Assays

To understand the function and regulation of a specific enzyme, it must be isolated and characterized in vitro. This involves expressing and purifying the protein and then measuring its activity under various conditions.

Protocol: Assay for Prephenate Dehydratase (PDT) Activity

Causality: This assay measures the conversion of prephenate to phenylpyruvic acid. The formation of the product, PPA, can be monitored directly by its absorbance at 320 nm in an alkaline solution, providing a continuous spectrophotometric readout of enzyme activity. [28]

-

Enzyme Source: Purify the recombinant prephenate dehydratase enzyme from an expression host (e.g., E. coli expressing the pheA gene). Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Substrate Preparation: Prepare a stock solution of prephenate (e.g., barium or cyclohexylammonium salt) in a suitable buffer.

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Prephenate (e.g., to a final concentration of 0.2 mM)

-

(Optional) Allosteric effectors for regulatory studies (e.g., L-phenylalanine for inhibition studies, L-tyrosine for activation studies). [28]4. Initiation: Start the reaction by adding a known amount of the purified enzyme to the reaction mixture.

-

-

Monitoring: Immediately place the cuvette in a spectrophotometer. The reaction is typically followed by stopping the reaction at time intervals.

-

Product Detection: At each time point, take an aliquot of the reaction and add it to a solution of NaOH (e.g., final concentration of 1 M). The strong base catalyzes the enolization of phenylpyruvate, which has a strong absorbance at 320 nm.

-

Calculation: Measure the absorbance at 320 nm. Use the molar extinction coefficient of phenylpyruvate under these conditions to calculate the amount of product formed over time. Enzyme activity can be expressed in units such as µmol of product formed per minute per mg of enzyme.

Whole-Cell Biotransformation

This technique uses intact microbial cells as biocatalysts to perform a specific chemical conversion, such as the conversion of L-phenylalanine to phenylpyruvic acid. This is particularly useful for process optimization and demonstrating the potential of an engineered strain for industrial production. [1][29][30] Protocol: Production of Phenylpyruvic Acid from L-Phenylalanine using Engineered E. coli

Causality: This protocol leverages an engineered E. coli strain expressing an L-amino acid deaminase (LAAD), which catalyzes the oxidative deamination of L-phenylalanine to PPA. [1][29]Using resting cells in a high-density suspension maximizes the catalytic activity per unit volume and simplifies downstream processing.

-

Strain Cultivation: Grow the engineered E. coli strain (e.g., expressing a LAAD from Proteus myxofaciens) in a rich medium (e.g., Terrific Broth) to a high cell density. [1]Induce gene expression as required (e.g., with IPTG).

-

Cell Harvesting: Harvest the cells in the late exponential or early stationary phase by centrifugation (e.g., 6000 x g, 10 min).

-

Preparation of Resting Cells: Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) to remove residual medium components. Resuspend the cells in the same buffer to a high concentration (e.g., 10 g/L wet cell weight). [1]4. Biotransformation Reaction: Set up the reaction in a flask or bioreactor containing the resting cell suspension and the substrate, L-phenylalanine (e.g., 20 g/L). [1]5. Reaction Conditions: Maintain the reaction at an optimal temperature (e.g., 40°C) with agitation to ensure proper mixing and aeration. [1]6. Monitoring and Sampling: Periodically take samples from the reaction mixture. Centrifuge the samples to remove the cells.

-

Product Analysis: Analyze the supernatant for the concentration of phenylpyruvic acid and the remaining L-phenylalanine using High-Performance Liquid Chromatography (HPLC).

-

Process Optimization: Vary parameters such as substrate concentration, cell density, pH, and temperature to determine the optimal conditions for maximal PPA production and yield.

Chemoproteomics for Enzyme Discovery

Chemoproteomics is an advanced technique used to identify unknown enzymes in a biosynthetic pathway by using chemical probes that mimic the substrate or an intermediate. [31]This approach is powerful for discovering novel enzymes without prior genetic information.

Workflow: Affinity-Based Probe for Enzyme Identification

-

Probe Design: Synthesize a chemical probe consisting of three parts: a "warhead" that mimics a pathway intermediate (e.g., phenylpyruvate), a reactive group (e.g., a photoaffinity label) that will covalently bind to the enzyme upon activation, and a reporter tag (e.g., biotin or a clickable alkyne) for enrichment.

-

Incubation: Incubate the probe with a complex biological sample, such as a plant root protein extract, where the target enzyme is expected to be active. The probe will bind to the active site of its target enzyme(s).

-

Covalent Cross-linking: Activate the reactive group (e.g., by UV light exposure for a photoaffinity probe) to create a permanent covalent bond between the probe and the enzyme.

-

Enrichment: Lyse the cells and use the reporter tag to pull down the probe-enzyme complexes. For a biotin tag, this is done using streptavidin-coated beads.

-

Identification: Elute the bound proteins from the beads, digest them into peptides (e.g., with trypsin), and identify them using tandem mass spectrometry (LC-MS/MS).

-

Validation: Candidate proteins identified by MS must be validated. This involves cloning the corresponding gene, expressing the protein, and confirming its enzymatic activity in vitro with the actual substrate.

Figure 4: General Workflow for Chemoproteomics-based Enzyme Discovery.

Section 6: Applications in Drug Development and Biotechnology

A deep understanding of the pathways surrounding phenylpyruvic acid directly enables significant advances in biotechnology and medicine.

-

Metabolic Engineering for L-Phenylalanine Production: L-phenylalanine is a precursor for the artificial sweetener aspartame and is used in pharmaceuticals. [7]By engineering E. coli—for example, by overexpressing feedback-resistant isoforms of key enzymes like DAHPS and chorismate mutase, and deleting competing pathways—industrial strains can be created that produce high titers of L-phenylalanine from simple sugars like glucose. [6][7][32]* Production of High-Value Chemicals: As described earlier, channeling the metabolic flux from the engineered phenylalanine pathway towards PPA and then to products like mandelic acid or phenyllactic acid allows for the sustainable, bio-based production of valuable chiral chemicals. [15][33]* Drug Discovery and Development: The shikimate pathway and the subsequent aromatic amino acid biosynthetic routes are attractive targets for antimicrobial and herbicide development because they are essential in pathogens and plants but absent in mammals. [9]Furthermore, understanding how plants synthesize a vast array of phenylpropanoid-derived natural products with medicinal properties (e.g., alkaloids, flavonoids) can lead to the discovery of new drug candidates and the development of platforms for their production. [34]

Conclusion

Methyl 2-oxo-3-phenylpropanoate and its acid form, phenylpyruvic acid, are not merely simple intermediates but are central players in the grand scheme of aromatic metabolism. From their origins in the highly conserved shikimate pathway to their role as the final precursor to L-phenylalanine and a branching point for other valuable metabolites, the study of these molecules provides profound insights into cellular biochemistry, regulation, and evolution. The technical ability to trace their metabolic flow, assay the enzymes that control their fate, and engineer their production is a testament to the maturity of modern biotechnology. For researchers in drug development and the broader life sciences, the pathways detailed in this guide represent a rich and fertile ground for discovery and innovation, promising new therapeutics, sustainable chemical production, and a deeper understanding of the natural world.

References

-

Wikipedia. Phenylalanine ammonia-lyase. [Link]

-

McKinven, R. O., et al. (2023). The shikimate pathway: gateway to metabolic diversity. Natural Product Reports. [Link]

-

Xiong, B., et al. (2022). Biosynthesis of phenylpyruvic acid from l-phenylalanine using chromosomally engineered Escherichia coli. PubMed. [Link]

-

M-CSA. Phenylalanine ammonia-lyase. Mechanism and Catalytic Site Atlas. [Link]

-

Tzin, V., & Galili, G. (2010). The Biosynthesis Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. The Arabidopsis Book. [Link]

-

Röther, D., et al. (2002). The mechanism of action of phenylalanine ammonia-lyase: the role of prosthetic dehydroalanine. Proceedings of the National Academy of Sciences. [Link]

-

El-Azaz, J., et al. (2021). The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. PubMed. [Link]

-

El-Azaz, J., et al. (2021). The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. Oxford Academic. [Link]

-

Ding, R., et al. (2019). Metabolic engineering for the production of l-phenylalanine in Escherichia coli. Applied Microbiology and Biotechnology. [Link]

-

MDPI. (2025). Multi-Enzyme Synergy and Allosteric Regulation in the Shikimate Pathway: Biocatalytic Platforms for Industrial Applications. MDPI. [Link]

-

MacDonald, M. J., & D'Cunha, G. B. (2007). A modern view of phenylalanine ammonia lyase. Canadian Science Publishing. [Link]

-

Wang, Y., et al. (2021). Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering. RSC Publishing. [Link]

-

Wikipedia. Shikimate pathway. [Link]

-

Tohge, T., et al. (2013). Shikimate and Phenylalanine Biosynthesis in the Green Lineage. Frontiers in Plant Science. [Link]

-

Wu, J., et al. (2011). Metabolic engineering of the L-phenylalanine pathway in Escherichia coli for the production of S- or R-mandelic acid. PubMed. [Link]

-

Hegazy, M., et al. (2006). Metabolic engineering of the E. coli L-phenylalanine pathway for the production of D-phenylglycine (D-Phg). PubMed. [Link]

-

Tohge, T., et al. (2013). Shikimate and Phenylalanine Biosynthesis in the Green Lineage. PMC - NIH. [Link]

-

An, Y., et al. (2024). Metabolic Engineering of Escherichia coli for High-Level Production of l-Phenylalanine. Journal of Agricultural and Food Chemistry. [Link]

-

ResearchGate. Biological regulation of the shikimate pathway. ResearchGate. [Link]

-

Hou, Y., et al. (2016). Two-Step Production of Phenylpyruvic Acid from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling. PLOS ONE. [Link]

-

Ding, R., et al. (2019). Metabolic engineering for the production of l-phenylalanine in Escherichia coli. PMC - NIH. [Link]

-

MetwareBio. Phenylalanine: Essential Roles, Metabolism, and Health Impacts. [Link]

-

Liu, X., et al. (2022). Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase. Frontiers in Bioengineering and Biotechnology. [Link]

-

Qiu, F., et al. (2018). A Phenylpyruvic Acid Reductase Is Required for Biosynthesis of Tropane Alkaloids. Organic Letters. [Link]

-

Kries, H., et al. (2014). Reprogramming nonribosomal peptide synthetases for "clickable" amino acids. PubMed. [Link]

-

Science.gov. non-ribosomal peptide synthesis: Topics. [Link]

-

El-Azaz, J., et al. (2022). Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants. eLife. [Link]

-

ResearchGate. Proposed plant phenylalanine biosynthetic pathways. ResearchGate. [Link]

-

Xiong, B., et al. (2022). Biosynthesis of phenylpyruvic acid from l-phenylalanine using chromosomally engineered Escherichia coli. Biotechnology and Applied Biochemistry. [Link]

-

Slideshare. Biosynthetic pathways. [Link]

-

Bruner, S. D., et al. (2011). Identification of Phenylalanine 3-Hydroxylase for meta-Tyrosine Biosynthesis. Biochemistry. [Link]

-

Reitelseder, S., et al. (2020). Phenylalanine stable isotope tracer labeling of cow milk and meat and human experimental applications to study dietary protein-derived amino acid availability. ResearchGate. [Link]

-

Qiu, F., et al. (2018). A Phenylpyruvic Acid Reductase Is Required for Biosynthesis of Tropane Alkaloids. Organic Letters. [Link]

-

Liu, T., et al. (2024). Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products. Trends in Biotechnology. [Link]

-

Reitelseder, S., et al. (2020). Phenylalanine stable isotope tracer labeling of cow milk and meat and human experimental applications to study dietary protein-derived amino acid availability. PubMed. [Link]

-

Patel, N., et al. (1977). Regulation of Phenylalanine and Tyrosine Biosynthesis in Pseudomonas aureofaciens. Microbiology Society. [Link]

-

Drake, E. J., et al. (2016). Structural Biology of Non-Ribosomal Peptide Synthetases. PMC - NIH. [Link]

-

Reimer, J. M., et al. (2012). Structural aspects of non-ribosomal peptide biosynthesis. PMC - NIH. [Link]

-

Qiu, F., et al. (2018). A Phenylpyruvic Acid Reductase Is Required for Biosynthesis of Tropane Alkaloids. PubMed. [Link]

-

ResearchGate. Conserved amino acid residues forming the phenylalanine-binding pocket. ResearchGate. [Link]

-

Weininger, U., et al. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters. [Link]

-

Rautenbach, B., & Ferreira, D. (1998). Occurrence of phenylpyruvic acid in woody plants: biosynthetic significance and synthesis of an enolic glucoside derivative. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

ResearchGate. Metabolic precursors used for isotopic labelling and reverse labelling. ResearchGate. [Link]

-

Weininger, U., et al. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. PMC. [Link]

-

MDPI. (2016). Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids. MDPI. [Link]

-

Pacheco, B. A. S., et al. (2016). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. ResearchGate. [Link]

-

Unknown. Biosynthetic pathways of Secondary metabolites. [Link]

-

Wageningen University & Research. (2022). Integrative omics approaches for biosynthetic pathway discovery in plants. [Link]

-

Al-Saeedi, S., et al. (2022). Integrative omics approaches for biosynthetic pathway discovery in plants. RSC Publishing. [Link]

Sources

- 1. iubmb.onlinelibrary.wiley.com [iubmb.onlinelibrary.wiley.com]

- 2. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 3. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic engineering for the production of l-phenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

- 12. bioone.org [bioone.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Phenylpyruvic Acid Reductase Is Required for Biosynthesis of Tropane Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic engineering of the L-phenylalanine pathway in Escherichia coli for the production of S- or R-mandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolic engineering of the E. coli L-phenylalanine pathway for the production of D-phenylglycine (D-Phg) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. non-ribosomal peptide synthesis: Topics by Science.gov [science.gov]

- 18. Structural Biology of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural aspects of non-ribosomal peptide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Reprogramming nonribosomal peptide synthetases for "clickable" amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Biosynthetic pathways | PPTX [slideshare.net]

- 25. researchgate.net [researchgate.net]

- 26. Phenylalanine stable isotope tracer labeling of cow milk and meat and human experimental applications to study dietary protein-derived amino acid availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. microbiologyresearch.org [microbiologyresearch.org]

- 29. Biosynthesis of phenylpyruvic acid from l-phenylalanine using chromosomally engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Two-Step Production of Phenylpyruvic Acid from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling | PLOS One [journals.plos.org]

- 31. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Frontiers | Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase [frontiersin.org]

- 34. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Catalytic Asymmetric Hydrogenation of Methyl 2-oxo-3-phenylpropanoate

Executive Summary

This Application Note details the protocol for the catalytic asymmetric hydrogenation of methyl 2-oxo-3-phenylpropanoate (methyl phenylpyruvate) to yield (S)-methyl 2-hydroxy-3-phenylpropanoate (methyl 3-phenyllactate). This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including HIV protease inhibitors and antihypertensive agents.

We present two distinct methodologies tailored to specific development phases:

-

Homogeneous Ruthenium Catalysis: The "Gold Standard" for maximum enantiomeric excess (>97% ee), utilizing chelation-controlled reduction.

-

Heterogeneous Platinum Catalysis: A robust, scalable "Orito-type" reaction using Cinchona alkaloid modifiers for cost-sensitive industrial batches.

Strategic Overview & Mechanism

The substrate, methyl 2-oxo-3-phenylpropanoate, is an

Mechanistic Pathway (Homogeneous)

In the homogeneous system (typically Ru-diphosphine), the reaction proceeds via an inner-sphere mechanism. The metal center coordinates to both the ketone oxygen and the ester carbonyl oxygen, forming a rigid five-membered chelate. This rigidity, combined with the chiral environment of the ligand (e.g., BINAP, SegPhos, TunePhos), forces the hydride transfer to occur from a specific face of the ketone.

Mechanistic Pathway (Heterogeneous)

In the heterogeneous system (Pt/Al

Figure 1: Comparative mechanistic pathways for Homogeneous (Ru) and Heterogeneous (Pt) hydrogenation.

Protocol A: Homogeneous Hydrogenation (High Precision)

Target: >97% ee | Scale: Gram to Kilogram

Catalyst System: [RuCl(p-cymene)((S)-SegPhos)Cl] or Ru(OAc)

Materials

-

Substrate: Methyl 2-oxo-3-phenylpropanoate (>98% purity). Note: Remove any trace acids or free enols.

-

Catalyst: Ru(OAc)

((S)-SegPhos) or Ru(OAc) -

Solvent: Degassed Methanol (MeOH).

-

Hydrogen: Ultra-high purity (UHP) grade (99.999%).

Experimental Procedure

-

Catalyst Preparation (In-situ):

-

In a glovebox, charge a Schlenk flask with

(0.01 equiv) and (S)-SegPhos (0.011 equiv). -

Add degassed toluene and heat to 100°C for 1 hour to form the active complex. Remove solvent in vacuo.

-

Alternatively, use commercially available pre-formed Ru-catalysts.[1]

-

-

Reaction Setup:

-

Dissolve the substrate (1.0 equiv, e.g., 10 mmol) in degassed MeOH (concentration ~0.5 M).

-

Add the catalyst solution (S/C ratio 1000:1 to 5000:1).

-

Transfer the mixture to a high-pressure stainless steel autoclave.

-

-

Hydrogenation:

-

Purge the autoclave 3 times with H

(5 bar) to remove N -

Pressurize to 30 bar (435 psi) H

. -

Heat to 50°C and stir vigorously (1000 rpm) for 12-24 hours.

-

-

Workup:

-

Cool to room temperature and carefully vent H

. -

Concentrate the solvent under reduced pressure.

-

Pass the residue through a short plug of silica gel (eluent: EtOAc/Hexane) to remove the metal catalyst.

-

Critical Parameters

| Parameter | Optimized Range | Impact on Process |

| Solvent | Methanol / Ethanol | Protic solvents stabilize the ionic transition state, enhancing rate. |

| Pressure | 20 - 50 bar | Higher pressure increases rate but has minimal effect on ee for this substrate. |

| Temperature | 40°C - 60°C | >60°C may degrade ee; <40°C significantly slows TOF. |

| Ligand | SegPhos > BINAP | SegPhos typically yields 97-99% ee; BINAP yields 94-96% ee. |

Protocol B: Heterogeneous Hydrogenation (Scalable)

Target: 85-92% ee | Scale: Multi-Kilogram

Catalyst System: 5% Pt/Al

Materials

-

Catalyst: 5% Platinum on Alumina (Pt/Al

O -

Modifier: Cinchonidine (CD).[2]

-

Solvent: Toluene or Ethyl Acetate (Aprotic solvents are often preferred for the Orito reaction to maximize modifier interaction).

Experimental Procedure

-

Pre-treatment:

-

The Pt catalyst should be pre-reduced if not supplied in reduced form (H

, 200°C, 2h).

-

-

Reaction Setup:

-

Charge the autoclave with Pt/Al

O -

Add Cinchonidine (Modifier concentration is critical: typically 0.01 - 0.1 mM in the reaction solution).

-

Add substrate (Methyl 2-oxo-3-phenylpropanoate) dissolved in Toluene.

-

-

Hydrogenation:

-

Purge with H

. -

Pressurize to 40-60 bar .

-

Stir at Room Temperature (20-25°C) . Note: Lower temperature favors higher ee in this heterogeneous system.

-

-

Workup:

Analytical Methods

Enantiomeric Excess Determination:

-

Technique: Chiral HPLC.[3]

-

Column: Daicel Chiralcel OD-H or OJ-H (4.6 mm x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times (Approx):

-

(S)-Enantiomer: ~12 min

-

(R)-Enantiomer: ~15 min[4]

-

Note: Validate with racemic standard.

-

Figure 2: Decision matrix and workflow for asymmetric hydrogenation protocols.

References

-

Homogeneous Ru-Catalysis (TunePhos): Wang, C.-J., Sun, X., & Zhang, X.[5] (2006). Highly Enantioselective Hydrogenation of

-Keto Esters Catalyzed by Ru-Tunephos Complexes.[5] Synlett, 2006(08), 1169-1172. Link -

Heterogeneous Pt-Catalysis (Orito Reaction): Baiker, A. (1997). Progress in asymmetric heterogeneous catalysis: Design of novel chirally modified platinum metal catalysts. Journal of Molecular Catalysis A: Chemical, 115(3), 473-493. Link

-

General Review: Blaser, H. U., et al. (2003). Enantioselective hydrogenation: Strategies and commercial applications. Accounts of Chemical Research, 36(12), 915-915. Link

-

Ru-BINAP Protocol: Noyori, R., et al. (1995).[1][4] Asymmetric Hydrogenation of Allylic Alcohols using BINAP-Ruthenium Complexes. Organic Syntheses, 72, 74. Link

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. A Simplified Kinetic Model for the Enantioselective Hydrogenation of 1-Phenyl-1,2-Propanedione over Ir/TiO2 in the Presence of a Chiral Additive - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Highly Enantioselective Hydrogenation of α-Keto Esters Catalyzed by Ru-Tunephos Complexes [organic-chemistry.org]

Phenylalanine Analogs from Keto Esters: A Guide to Synthetic Protocols

Phenylalanine and its derivatives are foundational scaffolds in a vast array of pharmaceuticals and biologically active molecules. Their synthesis, particularly the enantioselective construction of non-natural variants, is a cornerstone of modern medicinal chemistry and drug development. This guide provides an in-depth exploration of key synthetic protocols for transforming readily available keto esters into valuable phenylalanine derivatives, offering researchers a practical toolkit for accessing this critical chemical space. The methodologies detailed herein are presented with a focus on the underlying chemical principles, empowering scientists to not only replicate these procedures but also to adapt and innovate upon them.

Section 1: Reductive Amination - The Workhorse Approach

Reductive amination stands as one of the most direct and widely employed methods for the synthesis of α-amino acids from α-keto esters. The reaction proceeds through the in situ formation of an imine intermediate from the keto ester and an ammonia source, which is then reduced to the corresponding amine.

Catalytic Reductive Amination

Transition metal-catalyzed reductive amination offers a robust and scalable method for the synthesis of phenylalanine derivatives. Palladium on carbon (Pd/C) is a commonly used catalyst in the presence of a reducing agent.

Protocol 1: Palladium-Catalyzed Reductive Amination of an α-Keto Ester

This protocol details the synthesis of an adamantyl-glycine derivative, a key intermediate for certain therapeutic compounds, and serves as a representative example of this methodology.[1]

Materials:

-

Adamantyl-glyoxylic acid (ADGA) (1 Eq.)

-

Ammonium formate (5 Eq.)

-

10% Palladium on carbon (Pd/C) (5 mol%)

-

Methanol (MeOH)

-

Celite

-

1.5 M HCl in MeOH

-

Acetone

Procedure:

-

To a reaction vessel under a nitrogen atmosphere, add adamantyl-glyoxylic acid, ammonium formate, and Pd/C.

-

Add methanol to the mixture.

-

Seal the vessel and stir the reaction mixture at 50°C for 18 hours.

-

After cooling to room temperature, filter the mixture through a pad of Celite.

-

Wash the filter cake with 1.5 M HCl in methanol.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Take up the resulting solid in acetone and adjust the pH to 5.

-

Filter the resulting white solid and dry to yield the desired amino acid.[1]

Table 1: Representative Quantitative Data for Palladium-Catalyzed Reductive Amination

| Parameter | Value |

| Substrate | Adamantyl-glyoxylic acid |

| Ammonia Source | Ammonium Formate |

| Catalyst | 10% Pd/C |

| Catalyst Loading | 5 mol% |

| Reducing Agent | Ammonium Formate |

| Solvent | Methanol |

| Temperature | 50°C |

| Reaction Time | 18 hours |

| Yield | 58%[1] |

Asymmetric Reductive Amination

The synthesis of enantiomerically pure phenylalanine derivatives is often paramount for their biological activity. Asymmetric reductive amination achieves this by employing chiral catalysts or auxiliaries. While direct asymmetric reductive amination of α-keto esters is an area of ongoing research, related strategies like the asymmetric Strecker synthesis, which starts from an aldehyde or ketone, provide a conceptual framework.[2]

Section 2: Biocatalysis - The Green Chemistry Approach

Enzymatic transformations offer an environmentally benign and highly selective alternative to traditional chemical methods. Engineered transaminases and dehydrogenases have emerged as powerful tools for the asymmetric synthesis of phenylalanine derivatives from keto precursors.[3][4]

Transaminase-Mediated Asymmetric Synthesis

Omega-transaminases (ω-TAs) catalyze the transfer of an amino group from a donor molecule to a ketone or keto ester acceptor, producing a chiral amine or amino acid.[5][6] This approach is particularly advantageous for its high enantioselectivity and operation under mild, aqueous conditions.

Protocol 2: ω-Transaminase-Catalyzed Asymmetric Synthesis of a β-Phenylalanine Ester

This protocol outlines the synthesis of a chiral β-phenylalanine ester from a β-keto ester using an engineered ω-transaminase.[5][7]

Materials:

-

Ethyl benzoylacetate (β-keto ester substrate)

-

Amine donor (e.g., isopropylamine or alanine)

-

Engineered ω-transaminase

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., HEPES, pH 7.5)

-

Dimethyl sulfoxide (DMSO) (co-solvent)

Procedure:

-

In a temperature-controlled reaction vessel, dissolve the ethyl benzoylacetate and the amine donor in a buffer solution containing DMSO.

-

Add the PLP cofactor to the solution.

-

Initiate the reaction by adding the purified engineered ω-transaminase.

-

Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Purify the product using column chromatography.

Table 2: Representative Quantitative Data for ω-Transaminase-Catalyzed Synthesis

| Parameter | Value |

| Substrate | Ethyl benzoylacetate (30 mM) |

| Amine Donor | e.g., (S)-α-methylbenzylamine (30 mM) |

| Enzyme | Engineered ω-transaminase (e.g., 3FCR_4M) |

| Enzyme Concentration | 20 mg for a 200 mL scale |

| Cofactor | PLP (1 mM) |

| Solvent System | 30% (v/v) DMSO in 100 mM HEPES buffer (pH 7.5) |

| Temperature | 30°C |

| Conversion | 13-32% (enantiomer dependent)[5][6] |

Dehydrogenase-Mediated Synthesis

Phenylalanine dehydrogenases can be utilized for the reductive amination of phenylpyruvic acid and its analogs to produce the corresponding α-amino acids with high enantioselectivity.[8]

Section 3: Organocatalytic Asymmetric Amination

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metal catalysts. Chiral phosphoric acids, thioureas, and bifunctional amine-thioureas have been successfully employed to catalyze the asymmetric amination of keto esters.[9][10]

Biomimetic Transamination

Inspired by biological systems, chiral base-catalyzed biomimetic transamination of α-keto esters using simple benzyl amines can produce a variety of α-amino esters with high enantioselectivity.[9] This approach mimics the action of transaminases using small organic molecules as catalysts.

Section 4: Multi-Component Reactions

Multi-component reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), offer a highly efficient means of generating molecular diversity from simple starting materials in a single step.[11][12]

The Ugi Four-Component Reaction

The Ugi reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By using a keto ester as the carbonyl component, this reaction can be adapted to synthesize complex phenylalanine derivatives.[13]

Protocol 3: General Scheme for Ugi-4CR for Phenylalanine Derivative Synthesis

This protocol provides a conceptual framework for the synthesis of di-N-substituted glycyl-phenylalanine derivatives.[12]

Materials:

-

Keto Ester (or aldehyde/ketone)

-

Amine (e.g., an amino acid ester)

-

Carboxylic Acid

-

Isocyanide (e.g., DL-Phenylalanine ethyl ester isocyanide)

-

Solvent (e.g., Methanol)

Procedure:

-

In a suitable reaction vessel, combine the keto ester (or aldehyde/ketone) and the amine.

-

Stir the mixture for a period to allow for imine formation.

-

Add the carboxylic acid and the isocyanide to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

Purify the resulting product by column chromatography.

Section 5: The Strecker Synthesis and Related Methodologies

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones.[2][14][15] While not directly starting from a keto ester, the conceptual similarity of the carbonyl starting material makes it a relevant and powerful tool in this context. The synthesis proceeds via an α-aminonitrile intermediate, which is subsequently hydrolyzed to the amino acid.

Conclusion

The synthesis of phenylalanine derivatives from keto esters is a rich and diverse field, offering a multitude of strategic options to the synthetic chemist. The choice of protocol will depend on factors such as the desired stereochemistry, the scale of the synthesis, and the available resources. The methods outlined in this guide, from robust metal-catalyzed reductive aminations to elegant and highly selective biocatalytic transformations, provide a solid foundation for researchers and drug development professionals to access a wide range of valuable phenylalanine-based building blocks. Continued innovation in catalysis and synthetic methodology will undoubtedly expand this toolkit, enabling the creation of novel molecular architectures with enhanced therapeutic potential.

References

-

Contestabile, R., et al. (2017). Engineered aminotransferase for the production of D-phenylalanine derivatives using biocatalytic cascades. IRIS . Available at: [Link]

-

Jørgensen, K. A., et al. (2002). Catalytic asymmetric direct alpha-amination reactions of 2-keto esters: a simple synthetic approach to optically active syn-beta-amino-alpha-hydroxy esters. Journal of the American Chemical Society, 124(11), 2420-1. Available at: [Link]

-

List, B., et al. (2011). Organocatalytic Asymmetric Biomimetic Transamination: From α-Keto Esters to Optically Active α-Amino Acid Derivatives. Journal of the American Chemical Society. Available at: [Link]

-

Rudat, J., et al. (2018). β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. Molecules, 23(5), 1211. Available at: [Link]

-

Paizs, C., et al. (2025). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. Available at: [Link]

-

González-Bobes, F., et al. (2019). Synthesis of diN-Substituted Glycyl-Phenylalanine Derivatives by Using Ugi Four Component Reaction and Their Potential as Acetylcholinesterase Inhibitors. Molecules, 24(1), 189. Available at: [Link]

-

Dick, M. J., et al. (2024). A One-Pot Biocatalytic Cascade to Access Diverse L-Phenylalanine Derivatives from Aldehydes or Carboxylic Acids. bioRxiv. Available at: [Link]

-

Feng, X., et al. (2016). Catalytic asymmetric α-amination of β-keto esters and β-keto amides with a chiral N,N′-dioxide–copper(i) complex. Organic Chemistry Frontiers. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2019). Synthesis of diN-Substituted Glycyl-Phenylalanine Derivatives by Using Ugi Four Component Reaction and Their Potential as Acetylcholinesterase Inhibitors. MDPI. Available at: [Link]

-

ResearchGate. (2018). Enzymatic asymmetric synthesis using a β-keto ester as stable substrate... Available at: [Link]

-

Turner, N. J., et al. (2017). Engineered Aminotransferase for the Production of d-Phenylalanine Derivatives Using Biocatalytic Cascades. Angewandte Chemie International Edition, 56(50), 16148-16151. Available at: [Link]

-

ResearchGate. (2018). β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. Available at: [Link]

-

Moreau, E., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Pharmaceuticals, 17(5), 621. Available at: [Link]

-

Jewett, J. C., et al. (2024). A One-Pot Biocatalytic Cascade to Access Diverse L-Phenylalanine Derivatives from Aldehydes or Carboxylic Acids. bioRxiv. Available at: [Link]

-

Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Available at: [Link]

-

PubMed. (2018). β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. Available at: [Link]

-

Wang, J., et al. (2011). Asymmetric amination of cyclic β-keto esters catalyzed by amine-thiourea bearing multiple hydrogen bonding. Arkivoc, 2011(7), 294-304. Available at: [Link]

-

Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

-

Sketchy. Synthesis of Alpha-Amino Acids. Available at: [Link]

-

Wikipedia. Strecker amino acid synthesis. Available at: [Link]

-

ResearchGate. (2005). Catalytic Three‐Component Ugi Reaction. Available at: [Link]

-

Organic Chemistry Portal. Ugi Reaction. Available at: [Link]

-

Chemistry LibreTexts. (2024). 26.4: Synthesis of Amino Acids. Available at: [Link]

-

Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]

-

MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available at: [Link]

-

Wang, J., et al. (2021). Convenient Genetic Encoding of Phenylalanine Derivatives through Their α-Keto Acid Precursors. International Journal of Molecular Sciences, 22(18), 9984. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

- Google Patents. (2012). WO2012028721A1 - Process for the reductive amination of α-keto carboxylic acids.

-

ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Available at: [Link]

-

BioAscent. (2024). Highlights in synthesis - unnatural amino acids. Available at: [Link]

-

Taylor, S. J. C., et al. (2003). Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Organic & Biomolecular Chemistry, 1(21), 3703-3709. Available at: [Link]

Sources

- 1. WO2012028721A1 - PROCESS FOR THE REDUCTIVE AMINATION OF α-KETO CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. re.public.polimi.it [re.public.polimi.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. acs.figshare.com [acs.figshare.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Synthesis of diN-Substituted Glycyl-Phenylalanine Derivatives by Using Ugi Four Component Reaction and Their Potential as Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Ugi Reaction [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

Introduction: The Significance of Carbonyl Reductases and α-Keto Esters

As a Senior Application Scientist, this guide provides an in-depth exploration of methyl phenylpyruvate as a versatile substrate for characterizing carbonyl reductase (CBR) enzymes. The protocols and insights herein are designed for researchers in biocatalysis, enzymology, and drug development, offering a robust framework for enzyme screening, kinetic analysis, and process optimization.

Carbonyl reductases (CBRs) are a ubiquitous class of NAD(P)H-dependent oxidoreductases that catalyze the reduction of a wide array of carbonyl compounds, including aldehydes and ketones, to their corresponding alcohols.[1][2] Many belong to the Short-chain Dehydrogenase/Reductase (SDR) superfamily and are critical players in the metabolism of endogenous signaling molecules and the detoxification of xenobiotics.[2]